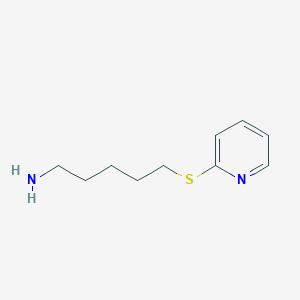
Benzyl (R)-2-hydroxy-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ®-2-hydroxy-4-phenylbutanoate is an organic compound that features a benzyl group attached to a chiral center, which is further connected to a hydroxy and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-hydroxy-4-phenylbutanoate typically involves the esterification of ®-2-hydroxy-4-phenylbutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of Benzyl ®-2-hydroxy-4-phenylbutanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective.
Types of Reactions:
Oxidation: Benzyl ®-2-hydroxy-4-phenylbutanoate can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: Benzyl ®-2-hydroxy-4-phenylbutanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl ®-2-hydroxy-4-phenylbutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of Benzyl ®-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug development, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl ®-2-hydroxy-4-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Benzyl ®-2-hydroxy-4-phenylpentanoate: Similar structure but with an additional carbon in the chain.
Benzyl (S)-2-hydroxy-4-phenylbutanoate: The enantiomer of the compound with different stereochemistry.
Uniqueness: Benzyl ®-2-hydroxy-4-phenylbutanoate is unique due to its specific chiral center and the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
benzyl (2R)-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m1/s1 |
InChI-Schlüssel |
IVUUDHWOGKEQAN-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


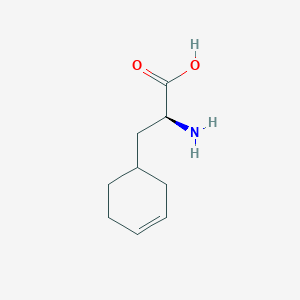
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

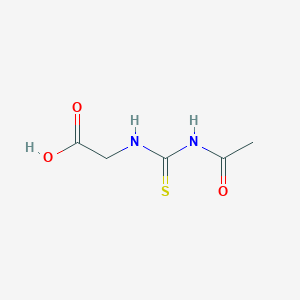

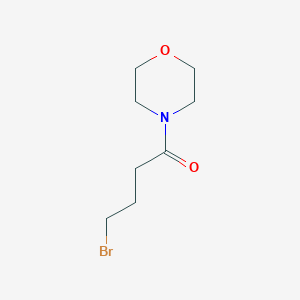
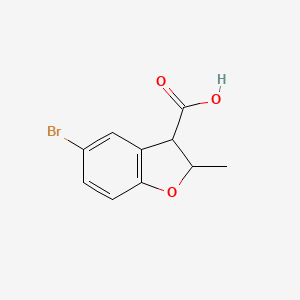
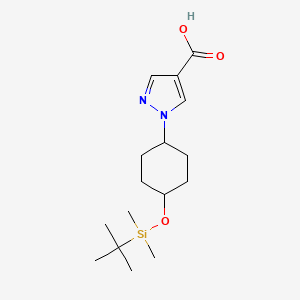
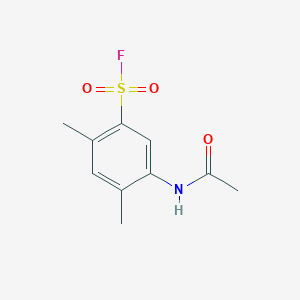
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
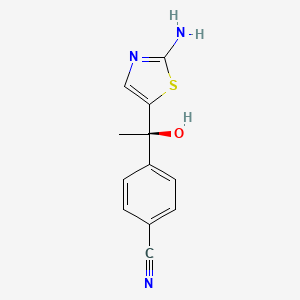

![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)
